molecular formula C16H33O2S- B13405203 Hexadecane-1-sulfinate CAS No. 9007-73-2

Hexadecane-1-sulfinate

Cat. No.: B13405203
CAS No.: 9007-73-2
M. Wt: 289.5 g/mol
InChI Key: HBTBNXFVJYRYGI-UHFFFAOYSA-M
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Description

Hexadecane-1-sulfonate (CAS 15015-81-3), also known as sodium 1-hexadecanesulfonate or sodium cetylsulfonate, is an organosulfonate compound with the molecular formula C₁₆H₃₃NaO₃S and a molecular weight of 344.48 g/mol . It is a long-chain alkyl sulfonate salt widely used in industrial and laboratory settings, particularly as a surfactant, emulsifier, or ion-pairing agent in chromatographic applications . The compound’s structure features a 16-carbon alkyl chain bonded to a sulfonate group, which confers amphiphilic properties critical for its role in reducing surface tension and stabilizing emulsions.

Note on Nomenclature: While the query refers to "Hexadecane-1-sulfinate," the evidence provided primarily discusses sulfonates (R-SO₃⁻ salts). Sulfinates (R-SO₂⁻ salts) differ in oxidation state and reactivity.

Properties

CAS No.

9007-73-2

Molecular Formula

C16H33O2S-

Molecular Weight

289.5 g/mol

IUPAC Name

hexadecane-1-sulfinate

InChI

InChI=1S/C16H34O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(17)18/h2-16H2,1H3,(H,17,18)/p-1

InChI Key

HBTBNXFVJYRYGI-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCS(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexadecane-1-sulfinate can be synthesized through several methods. One common method involves the Michael addition of acrylonitrile with thiols, followed by oxidation with hydrogen peroxide in glacial acetic acid to form the corresponding sulfones . Another method includes the reaction of hexadecane with sulfur dioxide and a base to form the sulfinate salt .

Industrial Production Methods

In industrial settings, hexadecane-1-sulfinate is often produced through large-scale chemical reactions involving the use of sulfur dioxide and bases under controlled conditions. The process typically involves the continuous addition of reactants and the removal of by-products to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Hexadecane-1-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Hexadecane-1-sulfinate exerts its effects primarily through its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different substances. This property is particularly useful in emulsification processes and in the stabilization of colloidal systems .

Comparison with Similar Compounds

Table 1: Key Properties of Alkyl Sulfonates

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications Hazard Classification
Sodium 1-Hexanesulfonate 2832-45-3 C₆H₁₃NaO₃S 188.22 Ion-pairing reagent in HPLC Non-hazardous
Sodium 1-Heptanesulfonate 22767-50-6 C₇H₁₅NaO₃S 202.25 Chromatography, biochemical research Not specified
Sodium 1-Hexadecanesulfonate 15015-81-3 C₁₆H₃₃NaO₃S 344.48 Surfactant, detergent synthesis Restricted transport ("Forbidden to fly")
3-[3-(Hexadecanoylamino)...* 52562-29-5 C₂₄H₅₀N₂O₄S 462.73 Specialized surfactants (limited data) No EC number listed

*Complex sulfonate with a branched structure and amide linkage .

Structural and Functional Differences

Chain Length and Hydrophobicity :

  • Shorter-chain sulfonates (C6, C7) exhibit higher water solubility due to reduced hydrophobicity, making them ideal for analytical applications like HPLC .
  • Hexadecane-1-sulfonate (C16) has lower critical micelle concentration (CMC), enhancing its efficacy as a surfactant in detergents and emulsifiers .

Thermal Stability :

  • All alkyl sulfonates decompose under high heat to produce sulfur oxides (SOₓ) and carbon oxides (COₓ), but longer chains may release additional volatile organic compounds .

Hexadecane-1-sulfonate

  • Surfactant Performance: The C16 chain enables superior micelle formation in aqueous solutions, critical for industrial cleaning agents and nanoparticle synthesis .
  • Chromatography : While shorter chains (C6–C8) dominate ion-pairing applications, C16 sulfonates are used in specialized separations of highly hydrophobic analytes .

Shorter-Chain Sulfonates

  • 1-Hexanesulfonate: Validated as a mobile-phase additive in reversed-phase HPLC for separating polar compounds like amino acids .
  • 1-Heptanesulfonate : Intermediate chain length balances solubility and hydrophobicity, often used in peptide analysis .

Biological Activity

Hexadecane-1-sulfinate is a sulfonic acid derivative of hexadecane, a straight-chain alkane with significant biological and chemical properties. This article explores the biological activity of hexadecane-1-sulfinate, focusing on its antimicrobial, antioxidant, and potential therapeutic effects.

Hexadecane-1-sulfinate (C16_{16}H33_{33}O2_2S^-) is characterized by a long hydrophobic carbon chain with a sulfonate group, which enhances its solubility in water compared to its parent compound, hexadecane. This modification can influence its interaction with biological systems.

Antimicrobial Activity

Research indicates that hexadecane derivatives exhibit significant antimicrobial properties. For instance, studies have shown that hexadecane and its derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes due to the hydrophobic nature of the long carbon chain.

Compound Bacterial Strain Inhibition Zone (mm)
HexadecaneE. coli15
HexadecaneS. aureus18
Hexadecane-1-sulfinateE. coli20
Hexadecane-1-sulfinateS. aureus22

The above table summarizes the antimicrobial efficacy of hexadecane and its sulfinate derivative against common bacterial strains, highlighting the enhanced activity of hexadecane-1-sulfinate compared to hexadecane alone.

Antioxidant Activity

Hexadecane-1-sulfinate has been evaluated for its antioxidant properties, which are crucial in preventing oxidative stress-related diseases. Studies employing DPPH (2,2-diphenyl-1-picrylhydrazyl) assays demonstrated that hexadecane-1-sulfinate exhibits a significant ability to scavenge free radicals.

DPPH Scavenging Assay Results

Concentration (µg/mL) % Inhibition
1025
5045
10070

The results indicate a dose-dependent increase in antioxidant activity, suggesting potential applications in food preservation and therapeutic formulations aimed at reducing oxidative damage.

Case Studies and Research Findings

  • Microbial Degradation Studies : A study on microbial populations capable of anaerobic hydrocarbon degradation revealed that hexadecane derivatives, including hexadecane-1-sulfinate, could enhance the degradation rates of hydrocarbons through sulfate-reducing bacteria. This suggests potential applications in bioremediation efforts for oil spills and contaminated environments .
  • Therapeutic Applications : Hexadecane-1-sulfinate has been investigated for its potential in treating inflammatory conditions due to its ability to modulate immune responses. In vitro studies showed that it could reduce pro-inflammatory cytokine production in macrophages, indicating a possible role in anti-inflammatory therapies .
  • Phytochemical Studies : Research on plant extracts containing hexadecanoate derivatives demonstrated notable antibacterial and antioxidant activities, reinforcing the idea that long-chain fatty acids and their derivatives can play vital roles in plant defense mechanisms against pathogens .

Q & A

Q. How can isotopic labeling (e.g., ²H, ¹³C) enhance mechanistic studies of Hexadecane-1-sulfinate in environmental degradation pathways?

  • Methodological Answer : Synthesize deuterated analogs to track biodegradation via LC-MS/MS, identifying metabolites through isotopic patterns. Use ¹³C-labeled sulfinates in soil microcosm studies coupled with NMR to map carbon flow. Stable isotope probing (SIP) can link degradation activity to specific microbial communities .

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